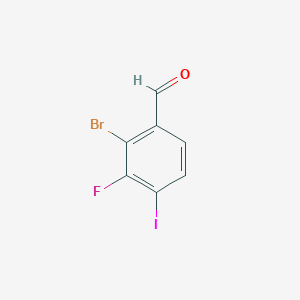

2-Bromo-3-fluoro-4-iodobenzaldehyde

Description

Significance of Polyhalogenated Aromatic Systems in Chemical Research

Polyhalogenated aromatic compounds, which contain multiple halogen substituents, are crucial in various fields of chemical research. mdpi.com Their importance stems from their utility as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ossila.comossila.com The presence of different halogens on the same aromatic ring allows for selective and sequential chemical transformations, a key strategy in modern organic synthesis. ossila.com For instance, the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) towards metal-catalyzed cross-coupling reactions enables chemists to introduce different substituents at specific positions in a controlled manner. ossila.com This regioselectivity is a powerful tool for creating complex molecular architectures. Furthermore, polyhalogenated aromatics are subjects of fundamental research to understand reaction mechanisms, such as nucleophilic aromatic substitution (SNAr). wuxibiology.com

Contextualizing 2-Bromo-3-fluoro-4-iodobenzaldehyde within Aromatic Chemical Space and Synthetic Strategy

This compound is a prime example of a polyhalogenated aromatic compound that offers significant strategic advantages in organic synthesis. Its structure, featuring three different halogen atoms (bromine, fluorine, and iodine) ortho, meta, and para to the aldehyde group, respectively, provides multiple reaction sites with distinct reactivities. This allows for a hierarchical approach to functionalization.

The iodine atom is the most reactive site for cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the early introduction of a wide range of substituents. ossila.com The bromine atom offers a second, less reactive handle for similar transformations under different reaction conditions. ossila.com The fluorine atom, typically the least reactive towards cross-coupling, can participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing aldehyde group. ossila.comwuxibiology.com This graded reactivity makes this compound a valuable and strategic building block for the synthesis of highly substituted and complex aromatic compounds.

Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₃BrFIO |

| Molecular Weight | 328.91 g/mol |

| CAS Number | 1824274-83-0 |

This data is compiled from publicly available chemical information. guidechem.comchemcia.combldpharm.com

Synthesis of this compound

A common strategy involves the introduction of the halogen and aldehyde functionalities onto a pre-existing benzene (B151609) ring. For instance, a starting material like a fluorinated aniline (B41778) could undergo bromination and iodination reactions, followed by the conversion of the amino group into an aldehyde via a Sandmeyer-type reaction or other formylation methods. orgsyn.org The regioselectivity of the halogenation steps is crucial and is often directed by the existing substituents on the ring. The synthesis of related compounds, such as 3-bromo-4-fluorobenzaldehyde, has been achieved through the bromination of 4-fluorobenzaldehyde (B137897). google.comgoogle.com Another approach could involve the formylation of a pre-halogenated benzene derivative, such as 1-bromo-2-fluoro-4-iodobenzene. ossila.com

Reactions of this compound

The reactivity of this compound is dictated by its multiple functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines or other C=N double-bonded compounds. wikipedia.org

The primary utility of this compound, however, lies in the sequential and selective reactions of its carbon-halogen bonds. The C-I bond is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a substituent at the 4-position. Following this, the C-Br bond can be targeted for a second cross-coupling reaction under more forcing conditions. The C-F bond is generally the least reactive in such transformations but can be displaced by strong nucleophiles in SNAr reactions, a process facilitated by the electron-withdrawing nature of the aldehyde group. wuxibiology.com

Applications in Organic Synthesis

The unique structural and reactive properties of this compound make it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo sequential and regioselective functionalization allows for the construction of highly substituted aromatic cores that are often found in pharmaceuticals and other biologically active compounds.

For example, halogenated benzaldehydes are used as precursors in the synthesis of various therapeutic agents. google.com The step-wise introduction of different groups allows for the fine-tuning of a molecule's properties to enhance its biological activity and selectivity. The synthesis of prenylated benzaldehydes, for instance, has been used to create analogues of antibacterial compounds. nih.gov While direct applications of this compound are not detailed in the provided search results, its potential as a scaffold for building complex molecules is evident from the chemistry of related polyhalogenated systems. ossila.comossila.com

Retrosynthetic Approaches to Trihalogenated Benzaldehydes

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This approach is crucial for designing a logical synthesis for complex molecules like trihalogenated benzaldehydes.

The primary disconnections for a molecule like this compound involve the carbon-halogen (C-X) bonds and the carbon-carbon bond of the aldehyde group.

Aldehyde Group Disconnection: The aldehyde functionality can be disconnected via a functional group interconversion (FGI) approach. For instance, an aldehyde can be retrosynthetically derived from the oxidation of a primary alcohol (benzyl alcohol), the reduction of a carboxylic acid or its derivative (e.g., a Weinreb amide), or through direct formylation of the aromatic ring. rug.nlassets-servd.host The formylation route, using reagents like dichloromethyl methyl ether and a Lewis acid (Vilsmeier-Haack or Gattermann-Koch conditions), introduces the aldehyde in one step but is highly dependent on the electronic nature of the substituted ring. A common strategy involves the lithiation of the aromatic ring followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). youtube.com

Carbon-Halogen Disconnections: Each C-X bond can be disconnected, implying an electrophilic halogenation reaction in the forward synthesis. The order of these disconnections is critical and is dictated by the directing effects of the substituents present on the ring at each stage. Halogens are generally ortho-, para-directing groups, while the aldehyde is a meta-directing group. youtube.com Therefore, a retrosynthetic pathway must consider whether the directing effects of the groups on the ring will lead to the desired substitution pattern in the subsequent synthetic step. An alternative to electrophilic halogenation is the use of a Sandmeyer reaction, disconnecting the C-X bond to an amine precursor (C-NH2), which offers excellent regiocontrol.

Based on the disconnection strategies, several potential precursors for this compound can be identified. The key is to select a synthetic route where the regiochemical outcome of each halogenation step is predictable and high-yielding.

Precursor 1: 3-Fluoro-4-iodobenzaldehyde. In this pathway, the final step would be the bromination of this precursor. The challenge lies in introducing the bromine atom specifically at the C-2 position, which is ortho to both the fluoro and iodo groups and also ortho to the deactivating aldehyde group. The combined directing effects must strongly favor this position over others.

Precursor 2: 2-Bromo-3-fluorobenzaldehyde (B1292724). This route would require a final iodination step. The iodine would need to be introduced at the C-4 position, which is para to the bromine and meta to the fluorine and aldehyde groups. The strong para-directing effect of the bromine atom could make this a viable strategy.

Precursor 3: A Pre-halogenated Toluene Derivative. An alternative strategy involves starting with a halogenated toluene, for example, 3-fluoro-4-iodotoluene. The methyl group can then be converted to the aldehyde functionality late in the synthesis, for instance, by radical bromination to a benzyl (B1604629) bromide followed by hydrolysis. chemicalbook.comorganic-chemistry.org This approach avoids the meta-directing influence of the aldehyde during the electrophilic halogenation steps. For example, starting with 3-fluoro-4-iodotoluene, one could perform a regioselective bromination at the 2-position, guided by the ortho-, para-directing fluoro and iodo groups, before converting the methyl group to an aldehyde.

The choice of precursor is ultimately determined by the ability to control the regioselectivity of the halogenation reactions. Ortho-lithiation, where a directing group guides a strong base to deprotonate an adjacent position, followed by quenching with a halogen source, is a powerful tool for achieving high regioselectivity that can override standard electrophilic aromatic substitution patterns. ias.ac.inuwindsor.ca

Direct Halogenation Strategies for Aromatic Systems

Direct halogenation of a pre-functionalized aromatic ring is a common method for synthesizing polyhalogenated compounds. The success of these strategies hinges on the regioselectivity controlled by the existing substituents. rsc.org

The introduction of a bromine atom onto a fluorinated iodobenzaldehyde precursor requires careful selection of reagents and conditions to achieve the desired regiochemistry. For instance, the bromination of 4-fluorobenzaldehyde is a known process that can yield 2-bromo-4-fluorobenzaldehyde. chemicalbook.comgoogle.com This demonstrates that bromination can occur ortho to a fluorine atom even in the presence of a deactivating aldehyde group.

In a hypothetical precursor like 3-fluoro-4-iodobenzaldehyde, the fluorine and iodine atoms are ortho-, para-directors, while the aldehyde is a meta-director. The target C-2 position is ortho to both the fluorine and iodine. Electrophilic bromination would likely be directed to this activated position.

| Substrate | Brominating Agent | Solvent / Acid | Temperature (°C) | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Dibromohydantoin | Trifluoroacetic acid / H2SO4 | 50 | 85 | chemicalbook.com |

| 4-Fluorobenzaldehyde | Bromide Reagent | Acid Solution | 30-100 | 81-84 | google.com |

| 4-Fluorobenzaldehyde | Sodium Bromide / Sodium Hypochlorite | Dichloromethane / HCl | 20-25 | 91.9 | google.com |

This table presents data for the bromination of an analogous compound, 4-fluorobenzaldehyde, to illustrate typical reaction conditions.

Direct electrophilic fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents. However, modern reagents have made this transformation more accessible. For a precursor such as 2-bromo-4-iodobenzaldehyde, introducing a fluorine atom at the C-3 position would be an ortho- and meta-substitution relative to the existing halogens and meta to the aldehyde. This is a sterically hindered and electronically disfavored position for direct electrophilic attack.

A more plausible approach would involve a precursor with a directing group that facilitates ortho-fluorination or a nucleophilic substitution pathway. For example, methods involving boron handles have been developed for regioselective ortho-halogenation. rsc.org An alternative is the synthesis from a pre-fluorinated starting material, such as 3-fluoroaniline, which can be converted to other functionalities via diazotization and Sandmeyer-type reactions.

| Method | Reagent(s) | Key Feature | Applicability | Reference |

| Boron-Mediated Halogenation | BBr3 then Selectfluor | Uses a boron handle to direct ortho-halogenation | Effective for N-aryl amides, potential for other systems | rsc.org |

| Diazotization (Balz-Schiemann) | 1. NaNO2, HBF4; 2. Heat | Converts an amino group to a fluorine atom via a diazonium salt | Requires an aniline precursor, offers excellent regiocontrol | General textbook knowledge |

This table outlines general strategies that could be adapted for regioselective fluorination.

Iodination is typically accomplished using an iodine source in the presence of an oxidizing agent to generate the electrophilic iodine species. For the synthesis of this compound from a 2-bromo-3-fluorobenzaldehyde precursor, the iodine must be introduced at the C-4 position.

The directing effects in 2-bromo-3-fluorobenzaldehyde are as follows:

Bromine (at C-2): Ortho-, para-director (directs to C-3, C-5, C-1)

Fluorine (at C-3): Ortho-, para-director (directs to C-2, C-4, C-6)

Aldehyde (at C-1): Meta-director (directs to C-3, C-5)

The target C-4 position is para to the fluorine atom. This is a favorable position, and the directing effect of the fluorine atom would likely control the regiochemical outcome of the iodination.

| Substrate Type | Iodinating Agent | Conditions | Outcome | Reference |

| Activated Arenes | N-Iodosuccinimide (NIS) | Acetonitrile, room temp. | Regioselective iodination based on directing groups | General textbook knowledge |

| Substituted Benzenes | Iodine / Oxone | Methanol / Water | Environmentally benign regioselective iodination | researchgate.net |

| 4-Fluoro-3-iodotoluene (analogue) | N-Bromosuccinimide (NBS) | CCl4, reflux | Benzylic bromination, not aromatic iodination | chemicalbook.com |

This table provides examples of general iodination conditions and a related reaction on an analogue.

An exploration of the synthetic pathways toward the complex halogenated aromatic aldehyde, this compound, reveals a variety of sophisticated chemical strategies. The precise installation of multiple, distinct halogen atoms on a benzaldehyde (B42025) scaffold requires careful methodological consideration, from direct, stepwise halogenation to the transformation of pre-existing functional groups and the application of modern cross-coupling chemistry. This article details specific synthetic methodologies relevant to the preparation of this compound and its analogues, adhering to a structured examination of key reaction classes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFIO |

|---|---|

Molecular Weight |

328.90 g/mol |

IUPAC Name |

2-bromo-3-fluoro-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H3BrFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |

InChI Key |

NIWMTWNVPHQJQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)F)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Bromo 3 Fluoro 4 Iodobenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a variety of addition and condensation reactions. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the halogen substituents. While halogens are inductively electron-withdrawing, which increases electrophilicity, they also participate in resonance, which can decrease it. For 2-bromo-3-fluoro-4-iodobenzaldehyde, the strong inductive effects are expected to render the carbonyl carbon susceptible to nucleophilic attack. However, the presence of a bromine atom at the ortho position introduces significant steric hindrance, which can temper the reactivity towards bulky nucleophiles acs.orgacs.org.

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. The carbonyl carbon, being electrophilic, is attacked by nucleophiles, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol libretexts.org. In the case of this compound, the reactivity towards nucleophiles is influenced by both electronic and steric factors. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the aromatic ring provides resonance stabilization, which reduces the electrophilicity of the carbonyl carbon libretexts.orgyoutube.comstackexchange.com. However, the three halogen atoms exert a strong collective electron-withdrawing inductive effect, which counteracts the resonance effect and enhances the carbonyl carbon's electrophilicity.

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and pushing electrons onto the oxygen atom.

Protonation: The resulting alkoxide intermediate is protonated, typically by adding a weak acid during workup, to form the final alcohol product.

Computational studies on similarly structured polyhalogenated benzaldehydes suggest that under certain conditions, nucleophiles might preferentially attack the ring via a nucleophilic aromatic substitution (SNAr) mechanism, especially if the ring is highly activated by electron-withdrawing groups wuxibiology.com.

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are vital for forming new carbon-carbon bonds. These reactions involve the aldehyde functionality of this compound reacting with an active methylene (B1212753) compound or a ketone, respectively.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an acidic α-hydrogen (like malononitrile (B47326) or diethyl malonate) in the presence of a weak base (e.g., piperidine (B6355638) or an amine). The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the final condensed product.

The Claisen-Schmidt condensation is a type of aldol (B89426) condensation between an aldehyde (with no α-hydrogens, like our subject molecule) and a ketone. A base is used to generate an enolate from the ketone, which then acts as the nucleophile.

For this compound, the steric hindrance from the ortho-bromo group can be a significant factor, potentially requiring more forcing conditions or specialized catalysts to achieve high yields.

| Reaction | Typical Reagents | Catalyst/Base | General Product |

|---|---|---|---|

| Knoevenagel | Active Methylene Compound (e.g., CH₂(CN)₂, CH₂(CO₂Et)₂) | Piperidine, Pyridine, NH₄OAc | α,β-Unsaturated dinitrile or diester |

| Claisen-Schmidt | Ketone (e.g., Acetophenone) | Aqueous NaOH or KOH | α,β-Unsaturated ketone (Chalcone) |

Oxidation and Reduction Pathways of the Benzaldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can transform the aldehyde into the corresponding benzoic acid. These reactions are typically robust and high-yielding. The presence of the aryl halides is generally not an issue under standard oxidation conditions. Green chemistry approaches using atmospheric oxygen and N-heterocyclic carbene catalysts have also been developed for oxidizing benzaldehydes misericordia.edu.

Reduction: The aldehyde can be selectively reduced to a benzyl (B1604629) alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄) scielo.org.mx. For complete reduction of the carbonyl group to a methylene (–CH₂–) group, harsher methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-amalgam and concentrated HCl) reductions are employed weebly.com.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄, CrO₃ ncert.nic.in | Carboxylic Acid (-COOH) |

| Reduction to Alcohol | NaBH₄, LiAlH₄ scielo.org.mx | Primary Alcohol (-CH₂OH) |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol weebly.com | Methylene (-CH₂) |

| Clemmensen Reduction | Zn(Hg), conc. HCl weebly.com | Methylene (-CH₂) |

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes lumenlearning.com. The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct masterorganicchemistry.com.

The reactivity in a Wittig reaction can be significantly affected by steric hindrance around the carbonyl group wikipedia.org. The ortho-bromo substituent on this compound would likely slow the reaction rate compared to an unsubstituted benzaldehyde. The stereochemical outcome (Z vs. E alkene) depends on the stability of the ylide used; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene stackexchange.com.

Reactivity of the Aryl Halide Moieties

The presence of three different halogens on the aromatic ring allows for selective functionalization through reactions that target specific carbon-halogen bonds.

Carbon-Halogen Bond Cleavage and Formation Mechanisms

The differential reactivity of the C–I, C–Br, and C–F bonds is most effectively exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C–I > C–Br > C–Cl >> C–F nih.gov.

This reactivity hierarchy allows for the selective functionalization of this compound. The carbon-iodine bond at the C4 position is the most labile and will react preferentially under mild cross-coupling conditions. This allows for the introduction of an aryl, alkyl, or alkynyl group at this position while leaving the C-Br and C-F bonds intact. Following the reaction at the C-I bond, the C-Br bond at the C2 position can be targeted for a second cross-coupling reaction under more vigorous conditions. The carbon-fluorine bond is the strongest and least reactive, typically remaining unchanged under standard palladium-catalyzed conditions nih.govresearchgate.net.

The mechanism for these cross-coupling reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) to form an organopalladium(II) species.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck, etc.): The second coupling partner is introduced.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.

Metalation Reactions (e.g., Grignard Reagents, Organolithium Intermediates)

The presence of multiple halogen substituents on the benzaldehyde ring system of this compound offers a platform for various metalation reactions, leading to the formation of valuable organometallic intermediates such as Grignard reagents and organolithium species. These intermediates are pivotal in synthetic organic chemistry for the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.

The reactivity of the halogens in metal-halogen exchange reactions is a key consideration. Generally, the order of reactivity for halogens in such exchanges is I > Br > Cl > F. This differential reactivity allows for selective metalation at the iodo-substituted position.

Organolithium Intermediates:

The treatment of polyhalogenated aromatic compounds with organolithium reagents, such as n-butyllithium or tert-butyllithium, is a well-established method for generating aryllithium species. researchgate.net In the case of this compound, the iodine atom is the most susceptible to lithium-halogen exchange. This reaction is typically carried out at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions. The resulting organolithium intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups onto the aromatic ring. researchgate.net

The stability of the generated aryllithium species can be influenced by solvent effects. For instance, in some cases, the use of THF can lead to intramolecular cyclization if a suitable side chain is present, whereas a less coordinating solvent like diethyl ether might allow the intermediate to be trapped. researchgate.net

Table 1: Generation and Trapping of Organolithium Intermediate from a Related Polyhalogenated Benzene (B151609)

| Starting Material | Reagent | Electrophile | Product | Reference |

| 1-Bromo-2-fluoro-4-iodobenzene | n-BuLi | CO2 | 2-Bromo-3-fluoro-4-carboxybenzene | ossila.com |

| 1-Bromo-2-fluoro-4-iodobenzene | n-BuLi | DMF | 2-Bromo-3-fluorobenzaldehyde (B1292724) | ossila.com |

This table is illustrative and based on the reactivity of a similar compound, as specific examples for this compound were not found in the search results.

Grignard Reagents:

The formation of Grignard reagents from aryl halides is another cornerstone of organic synthesis. Similar to organolithium formation, the iodine atom of this compound would be the preferred site for the insertion of magnesium metal. This reaction is typically initiated with activated magnesium (e.g., Rieke magnesium) in an ethereal solvent. The resulting Grignard reagent can then participate in a wide array of reactions, including additions to carbonyl compounds, nitriles, and epoxides, as well as cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Fluoro- and Bromo-Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and suitable leaving groups. masterorganicchemistry.com In this compound, the fluorine and bromine atoms can act as leaving groups in SNAr reactions.

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. In many cases, fluoride (B91410) is an excellent leaving group in SNAr reactions, often better than other halogens. youtube.comyoutube.com This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at that carbon. youtube.comyoutube.com The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic attack.

The regioselectivity of SNAr reactions on polyhalogenated benzenes can be complex. The position of the electron-withdrawing group relative to the leaving group is a critical factor. masterorganicchemistry.com Nucleophiles will preferentially attack positions that are ortho or para to strong electron-withdrawing groups, as this allows for the stabilization of the negatively charged Meisenheimer intermediate. nih.gov In this compound, the aldehyde group would activate the ortho and para positions.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Halogen | Electronegativity | Leaving Group Ability in SNAr |

| F | 3.98 | Excellent |

| Cl | 3.16 | Good |

| Br | 2.96 | Moderate |

| I | 2.66 | Poor |

This table provides a general trend for leaving group ability in SNAr reactions. youtube.com

Research on related polyhalogenated compounds, such as 4-bromo-3-fluoroiodobenzene, indicates that the fluoride group is favorable for nucleophilic aromatic substitution, for instance, with amine derivatives. ossila.com

Electrophilic Aromatic Substitution (EAS) Patterns Influenced by Multiple Halogens

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. youtube.com The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. In this compound, the interplay of the three different halogen atoms and the aldehyde group creates a complex substitution pattern.

Halogens are deactivating groups in EAS reactions, meaning they make the ring less reactive than benzene itself. However, they are ortho, para-directors. The aldehyde group is a strong deactivating group and a meta-director.

The directing effects of the substituents can be summarized as follows:

Fluorine: Ortho, para-director, deactivating.

Bromine: Ortho, para-director, deactivating.

Iodine: Ortho, para-director, deactivating.

Aldehyde (-CHO): Meta-director, strongly deactivating.

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In this molecule, the powerful meta-directing effect of the aldehyde group will likely dominate, directing incoming electrophiles to the position meta to it (C5). However, the ortho, para-directing effects of the halogens will also influence the regioselectivity. The steric hindrance from the bulky iodine and bromine atoms may also play a role in directing the incoming electrophile to the less sterically hindered positions.

For instance, in the nitration of a related compound, the directing effects of multiple substituents need to be carefully considered to predict the major product. youtube.com

Synthetic Utility As a Key Intermediate in Complex Molecule Synthesis

Precursor for Advanced Aromatic Building Blocks

The utility of 2-Bromo-3-fluoro-4-iodobenzaldehyde as a precursor for advanced aromatic building blocks stems from the distinct reactivity of its three halogen substituents. The iodide and bromide groups are particularly amenable to metal-catalyzed cross-coupling reactions, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr). ossila.com This hierarchy of reactivity allows for sequential and selective functionalization.

Typically, the carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, reacting preferentially over the carbon-bromine bond. This allows for the selective introduction of an aryl, alkyl, or amino group at the 4-position. Subsequently, a second, different functional group can be installed at the 2-position via coupling at the C-Br bond under slightly more forcing conditions.

Furthermore, the electron-withdrawing nature of the aldehyde and the halogens can activate the aromatic ring, making the fluorine atom susceptible to nucleophilic displacement by various nucleophiles, such as amines or alkoxides, a reaction that can lead to the formation of substituted aryl amine or ether linkages. ossila.com The aldehyde group itself serves as a versatile handle for further transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into other functional groups, thus expanding the library of accessible advanced building blocks.

Table 1: Potential Sequential Reactions for this compound

| Step | Reaction Type | Position Targeted | Bond | Description |

|---|---|---|---|---|

| 1 | Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | 4 | C-I | Highest reactivity allows for selective initial functionalization. |

| 2 | Metal-Catalyzed Cross-Coupling (e.g., Sonogashira) | 2 | C-Br | Second coupling reaction occurs under different conditions. |

| 3 | Nucleophilic Aromatic Substitution (SNAr) | 3 | C-F | Activated by electron-withdrawing groups, allows for substitution. |

| 4 | Aldehyde Chemistry (e.g., Wittig, Oxidation) | 1 | C-CHO | Standard transformations to introduce further diversity. |

Role in Heterocyclic Compound Synthesis

This compound is a valuable starting material for the synthesis of complex heterocyclic compounds. The aldehyde functionality is a classic entry point for building rings through condensation reactions. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of indazole derivatives. Specifically, related building blocks like 4-bromo-3-fluoroiodobenzene have been successfully used to synthesize 7-fluoroindazole derivatives, which act as potent and selective inhibitors of factor Xa, a key enzyme in the blood coagulation cascade. ossila.com This highlights the potential of the title compound to serve as a scaffold for medicinally relevant heterocycles.

The strategically placed halogens can be used to direct subsequent cyclization steps. An initial condensation at the aldehyde group can be followed by an intramolecular cross-coupling reaction (e.g., a Suzuki or Heck reaction) involving one of the halogen atoms to form a fused ring system. This approach provides a modular route to a variety of polycyclic and substituted heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science.

Application in Macrocyclic Systems and Polycyclic Aromatic Hydrocarbon Derivatives

The synthesis of macrocycles and polycyclic aromatic hydrocarbons (PAHs) often relies on precursors with multiple reactive sites capable of forming new carbon-carbon or carbon-heteroatom bonds. The structure of this compound is well-suited for such applications. The presence of two distinct and orthogonally reactive coupling sites (C-I and C-Br) allows for its use in stepwise coupling strategies to build large ring systems. For example, it could be envisioned to first react at the iodo position with a bis-boronic acid ester, followed by an intramolecular coupling at the bromo position to facilitate macrocyclization. Research on bromo-substituted pyridines has shown their utility in forming trimeric and tetrameric imide-based macrocycles. rsc.org

Similarly, this compound is an excellent candidate for the synthesis of complex PAHs. nih.govcolorado.edu Sequential cross-coupling reactions, such as a Suzuki coupling at the C-I bond followed by a Sonogashira coupling at the C-Br bond, can be used to extend the aromatic system in a controlled manner. This allows for the construction of larger, functionalized polycyclic structures that are investigated for their unique electronic and optical properties in materials science.

Integration into Supramolecular Chemistry and Crystal Engineering through Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). This interaction has become a powerful tool in crystal engineering and the design of supramolecular assemblies. This compound is an exemplary molecule for studying and utilizing halogen bonding due to the presence of both iodine and bromine atoms, which are effective halogen bond donors.

The strength of the halogen bond typically follows the trend I > Br > Cl > F. Therefore, the iodine atom in the molecule is the strongest halogen bond donor, followed by the bromine atom. The oxygen atom of the aldehyde group can act as a halogen bond acceptor. This combination of donors and acceptors allows the molecule to self-assemble into predictable one-, two-, or three-dimensional networks. nih.gov Studies on related bromo-substituted macrocycles have demonstrated that C–Br⋯O=C and C–Br⋯N halogen bonds are pivotal in directing the aggregation of molecules into well-defined 1-D chains. rsc.org The defined geometry of these interactions (typically a C–X···A angle close to 180°) provides a high degree of predictability in the design of crystal structures with desired properties. nih.gov

Intermediate in the Synthesis of Substituted Chalcones and Dioxolane Progestins

The aldehyde group of this compound makes it a direct precursor for the synthesis of substituted chalcones. Chalcones are α,β-unsaturated ketones, typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. acgpubs.orgnih.gov The reaction of this compound with various acetophenones would yield a series of highly functionalized chalcones. jocpr.comresearchgate.netyoutube.com These resulting chalcones, bearing three different halogens, could serve as versatile intermediates themselves for the synthesis of flavonoids and other heterocyclic compounds or be evaluated for their own biological activities.

Furthermore, halogenated benzaldehydes are key intermediates in the synthesis of specialized steroid derivatives. Research has shown that bromine- and iodine-substituted phenyl aldehydes react with progestin 16α,17α,21-triols to form 16α,17α-dioxolane progestins. nih.gov These compounds have been investigated as potential agents for imaging and radiotherapy of progesterone (B1679170) receptor (PR)-positive breast tumors. nih.govnih.gov The aldehyde group of this compound can react with the 16α,17α-diol of a steroid precursor to form the corresponding dioxolane, introducing the bromo-fluoro-iodophenyl moiety into the steroid framework for potential applications in diagnostics and therapy.

Computational and Theoretical Investigations of 2 Bromo 3 Fluoro 4 Iodobenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of 2-Bromo-3-fluoro-4-iodobenzaldehyde at the molecular level. These computational methods allow for a detailed analysis of the molecule's electronic structure and conformational isomers.

The primary conformational flexibility in this compound arises from the orientation of the aldehyde group relative to the adjacent substituents on the benzene (B151609) ring. Two principal planar conformers are of interest: the O-trans and O-cis isomers. In the O-trans conformer, the carbonyl oxygen is directed away from the bromine atom at the 2-position, while in the O-cis conformer, it is oriented towards it. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are used to determine the relative stabilities of these conformers. For many 2-substituted benzaldehydes, the O-trans conformer is found to be the more stable due to reduced steric hindrance and electrostatic repulsion. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also critical parameters derived from DFT calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals is also revealing; the HOMO is typically delocalized over the aromatic ring, while the LUMO is often centered on the electron-withdrawing aldehyde group.

Table 1: Representative DFT-Calculated Properties for this compound Conformers (Note: The following data is illustrative and based on typical findings for analogous halogenated benzaldehydes.)

| Property | O-trans Conformer | O-cis Conformer |

| Relative Energy (kcal/mol) | 0.00 | +2.50 |

| Dipole Moment (Debye) | 3.10 | 4.50 |

| HOMO Energy (eV) | -6.85 | -6.90 |

| LUMO Energy (eV) | -2.15 | -2.20 |

| HOMO-LUMO Gap (eV) | 4.70 | 4.70 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, transition states can be identified, and activation energies can be calculated, providing a deeper understanding of reaction kinetics and feasibility.

For instance, the aldehyde functional group is susceptible to nucleophilic attack. Computational models can simulate the approach of a nucleophile to the carbonyl carbon, detailing the energetic changes throughout the formation of a tetrahedral intermediate. These models can help predict the stereoselectivity of such reactions, which is influenced by the steric bulk of the ortho-bromo substituent.

Furthermore, the presence of three different halogen atoms opens up possibilities for various cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. Theoretical studies can predict the relative reactivity of the C-Br, C-F, and C-I bonds towards oxidative addition in metal-catalyzed reactions, such as Suzuki or Sonogashira couplings. Generally, the C-I bond is the most reactive, followed by C-Br, with the C-F bond being the most inert under typical conditions.

Spectroscopic Property Prediction and Validation (e.g., IR, NMR)

DFT calculations are widely used to predict the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral features.

The infrared (IR) spectrum is characterized by vibrational modes of the molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of these modes. Key vibrational frequencies for this compound would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring, and vibrations associated with the carbon-halogen bonds. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is significantly influenced by the neighboring halogen atoms.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is representative and based on computational studies of similar compounds.)

| Predicted IR Frequencies (cm⁻¹) | Assignment |

| ~1705 | C=O stretch |

| ~3080 | Aromatic C-H stretch |

| ~1580, ~1470 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~1050 | C-Br stretch |

| ~950 | C-I stretch |

| Predicted ¹³C NMR Chemical Shifts (ppm) | Assignment |

| ~190 | C=O |

| ~140 | C-I |

| ~135 | C-Br |

| ~160 (JC-F ≈ 250 Hz) | C-F |

| ~125-135 | Other aromatic carbons |

| Predicted ¹H NMR Chemical Shifts (ppm) | Assignment |

| ~10.1 | CHO |

| ~7.5-8.0 | Aromatic H |

Analysis of Solvent Effects and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The behavior of this compound in solution and in the solid state is governed by a complex network of intermolecular interactions. Computational models can provide significant insights into these forces.

Solvent effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk electrostatic effects of a solvent on the solute molecule. For instance, the C=O stretching frequency in the IR spectrum is known to be sensitive to solvent polarity, generally shifting to lower wavenumbers in more polar solvents due to stabilization of the polar C=O bond. chemcia.com

In the condensed phase, specific intermolecular interactions play a crucial role in determining the supramolecular architecture. For this compound, several such interactions are anticipated:

Halogen Bonding: The iodine and bromine atoms possess a region of positive electrostatic potential on their outer surface (a σ-hole), which can interact favorably with nucleophilic sites, such as the carbonyl oxygen of a neighboring molecule. These C-I···O and C-Br···O halogen bonds can be significant in directing crystal packing.

Hydrogen Bonding: Weak hydrogen bonds of the C-H···O type can form between the aldehyde proton or aromatic protons and the carbonyl oxygen of an adjacent molecule.

Computational analysis of the molecular electrostatic potential (MEP) surface can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the sites most likely to engage in these intermolecular interactions.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Polyhalogenated Benzaldehydes

Current trends are moving away from conventional halogenation methods that often rely on harsh conditions and toxic reagents. researchgate.net Instead, sustainable approaches such as photoredox and electrocatalysis are emerging as powerful alternatives. researchgate.net These methods can offer improved reaction efficiency and selectivity under milder conditions. researchgate.net The development of novel, stable, and easily handled halogenating agents, such as trihaloisocyanuric acids, also contributes to greener and more atom-economical synthetic processes. researchgate.net

Table 1: Comparison of Synthetic Approaches for Halogenated Aromatics

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often toxic and hazardous (e.g., elemental bromine) | Milder reagents, enzymatic catalysts, photoredox catalysts researchgate.net |

| Conditions | Harsh (e.g., high temperatures, strong acids) researchgate.net | Mild (e.g., room temperature, ambient pressure) researchgate.net |

| Sustainability | Low; often produces significant hazardous waste | High; reduced energy consumption and waste researchgate.netshaalaa.com |

| Selectivity | Can be low, leading to isomeric mixtures google.com | Often highly selective, minimizing byproducts researchgate.net |

| Key Technologies | Electrophilic aromatic substitution | Photoredox catalysis, electrocatalysis, biocatalysis researchgate.netresearchgate.net |

Exploration of Novel Catalytic Transformations for Functionalization

The multiple halogen atoms on the 2-Bromo-3-fluoro-4-iodobenzaldehyde ring provide distinct handles for sequential, site-selective functionalization. Future research is heavily invested in discovering and optimizing novel catalytic transformations that can exploit the differential reactivity of the C-Br, C-I, and C-F bonds, as well as activate the aldehydic C-H bond.

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis. researchgate.net For aldehydes, strategies using transient directing groups are particularly promising; an amine catalyst can reversibly form an imine with the benzaldehyde (B42025), which then directs a metal catalyst to functionalize an ortho C-H bond. researchgate.net Other innovative approaches involve the use of a 2-triazenyl group as an internal chelating group to direct rhodium-catalyzed intermolecular alkyne hydroacylation. acs.org This triazene (B1217601) group can then be further transformed or removed, allowing for the synthesis of complex, multi-functionalized benzene (B151609) derivatives. acs.org

Furthermore, dual catalytic systems, such as the combination of a photoredox catalyst and a nickel catalyst, enable the selective activation of the formyl C-H bond to generate acyl radicals. rameshrasappan.com These radicals can then participate in cross-coupling reactions, providing a direct route to ketones from readily available aldehydes. rameshrasappan.com

Table 2: Overview of Novel Catalytic Functionalization Methods

| Catalytic Strategy | Target Bond | Key Features | Potential Outcome for Halogenated Benzaldehydes |

|---|---|---|---|

| Transient Directing Groups | ortho C-H bond researchgate.net | Uses a catalytic amount of an amine to form a temporary directing group. researchgate.net | Selective introduction of functional groups at the C6 position. |

| Triazene-Directed Catalysis | ortho C-H bond acs.org | Triazene acts as a versatile chelating and directing group. acs.org | Multi-step, one-pot functionalization at the ortho position. acs.org |

| Dual Ni/Photoredox Catalysis | Formyl C-H bond rameshrasappan.com | Generates acyl radicals for cross-coupling reactions. rameshrasappan.com | Conversion of the aldehyde group into a ketone. |

| Cross-Coupling Reactions | C-Br, C-I bonds | Well-established (e.g., Suzuki, Heck) but can be optimized for complex substrates. | Stepwise, selective introduction of aryl, alkyl, or other groups. |

Advanced Applications in Materials Science Utilizing Halogenated Aromatic Cores

The incorporation of halogen atoms into organic molecules is a powerful strategy for tuning their electronic, physical, and bioactive properties. researchgate.net Halogenated aromatic compounds are fundamental building blocks in materials science, finding use in polymers, liquid crystals, and organic electronics. researchgate.net The dense and varied halogenation of this compound makes its aromatic core a particularly attractive scaffold for the design of new materials.

The high atomic number of iodine and bromine can impart useful properties such as high refractive index and increased spin-orbit coupling, which is relevant for phosphorescent organic light-emitting diodes (OLEDs). The strong electronegativity of fluorine can enhance thermal and oxidative stability, as well as influence molecular packing in the solid state. Future research will likely explore the synthesis of polymers and oligomers derived from this compound to create materials with tailored optical, electronic, and self-assembly properties. While specific applications for this exact molecule are still in early stages of exploration, its potential as a precursor for advanced functional materials is significant.

High-Throughput Screening and Combinatorial Chemistry Approaches Utilizing Halogenated Benzaldehydes as Scaffolds

The pharmaceutical and materials discovery pipelines rely heavily on the rapid synthesis and screening of large libraries of compounds. semanticscholar.org Halogenated benzaldehydes like this compound are ideal scaffolds for combinatorial chemistry due to their multiple, chemically distinct reaction sites.

High-throughput screening (HTS) methods are crucial for efficiently identifying promising lead compounds or optimized reaction conditions from these large libraries. semanticscholar.org For instance, colorimetric assays have been developed for the HTS of halogenation reactions, which can be adapted to screen for enzymes or catalysts that can selectively functionalize such scaffolds. nih.govmanchester.ac.uk Mass spectrometry-based techniques, such as Desorption Electrospray Ionization (DESI-MS), allow for the ultra-fast analysis of reaction arrays, screening thousands of reactions per hour without the need for traditional workup or chromatography. semanticscholar.org Another promising technique involves using microdroplet reactions, which can accelerate reaction rates and, when coupled with mass spectrometry, enable the rapid screening of optimal synthesis conditions. nih.gov

By combining the combinatorial potential of this compound with HTS methodologies, researchers can rapidly explore vast chemical spaces to discover new molecules with desirable properties for pharmaceutical, agrochemical, or materials science applications.

Table 3: High-Throughput Methodologies for Reaction Screening

| Technique | Principle | Throughput | Key Advantage |

|---|---|---|---|

| Colorimetric Assays | A chemical or enzymatic reaction produces a measurable color change. nih.gov | High | Simple, amenable to standard plate-reader formats. nih.gov |

| DESI-MS | A solvent spray desorbs and ionizes analytes from a surface for MS analysis. semanticscholar.org | Very High (~10⁴ reactions/hr) | Label-free, minimal sample preparation, very fast. semanticscholar.org |

| Microdroplet Reactions | Reactions are accelerated in picoliter-volume droplets and analyzed by MS. nih.gov | High | Drastically reduced reaction times and reagent consumption. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-3-fluoro-4-iodobenzaldehyde, and how can researchers optimize yields?

- Methodology : A common approach involves sequential halogenation and oxidation. For example, halogen-directed lithiation or Ullmann coupling can introduce iodine, bromine, and fluorine at specific positions. Oxidation of a benzyl alcohol intermediate to the aldehyde is often achieved using Swern oxidation (DMSO/(COCl)₂) under anhydrous conditions at -78°C, followed by quenching with DIPEA to stabilize the aldehyde group . Yield optimization requires strict temperature control, inert atmospheres (argon), and purification via flash column chromatography.

- Key Considerations : Monitor reaction progress using TLC and confirm product purity via NMR (e.g., aldehyde proton at ~10 ppm) and mass spectrometry .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling volatile intermediates.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C, away from reducing agents or strong bases to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing fluoro and aldehyde groups deactivate the benzene ring, directing electrophilic substitutions to specific positions. Bromine and iodine serve as leaving groups in Suzuki or Ullmann couplings.

- Steric Effects : The bulky iodine at the 4-position may hinder coupling reactions; use Pd-based catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance .

- Validation : Compare reaction rates and yields with analogs like 3-bromo-4-fluoro-5-iodobenzaldehyde (CAS 1356113-37-5) to isolate substituent effects .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices or electrostatic potential maps, identifying electron-deficient sites prone to nucleophilic attack (e.g., ortho to the aldehyde group).

- Validation : Compare predicted sites with experimental results from SNAr reactions using amines or thiols .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Multi-Technique Analysis : Combine -/-NMR, IR (aldehyde C=O stretch at ~1700 cm), and HRMS to cross-verify structural assignments.

- X-ray Crystallography : Resolve ambiguous NOE effects or coupling constants by determining crystal structures of stable derivatives (e.g., oxime or hydrazone derivatives) .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., argon flow rate, solvent purity) to minimize batch-to-batch variability .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories like PubChem (CID 95567744) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.